molecular formula C12H17NO B14845794 2-Cyclopropoxy-5-isopropylaniline

2-Cyclopropoxy-5-isopropylaniline

Cat. No.: B14845794
M. Wt: 191.27 g/mol
InChI Key: RMHSWAIYJAEDSV-UHFFFAOYSA-N
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Description

2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE is an organic compound that belongs to the class of anilines, which are aromatic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE can be achieved through several methods, including:

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE may involve large-scale reductive amination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a precursor for the development of biologically active compounds with potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE is unique due to the presence of both the cyclopropoxy and isopropyl groups attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-cyclopropyloxy-5-propan-2-ylaniline

InChI

InChI=1S/C12H17NO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5,13H2,1-2H3

InChI Key

RMHSWAIYJAEDSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CC2)N

Origin of Product

United States

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